molecular formula C20H17N3O4S B2424612 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-81-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2424612
CAS No.: 899964-81-9
M. Wt: 395.43
InChI Key: AOCHMQTZEATWBM-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is built on a benzothiazole core, a scaffold renowned for its wide spectrum of biological activities and significant role in modern therapeutic chemistry . The specific incorporation of dimethoxy substituents on the benzothiazole ring and the furan-2-carboxamide moiety is often explored to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets . Compounds featuring these heterocyclic systems are frequently investigated for potential applications in developing new therapeutic agents, with research interests spanning areas such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities . The structural complexity of this molecule also makes it a valuable intermediate in medicinal chemistry campaigns, suitable for structure-activity relationship (SAR) studies and as a building block for the synthesis of more complex chemical entities. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-14-8-9-15(26-2)18-17(14)22-20(28-18)23(12-13-6-3-4-10-21-13)19(24)16-7-5-11-27-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCHMQTZEATWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure is defined by the following components:

  • Thiazole Ring : Contributes to biological activity through various interactions.
  • Pyridine Ring : Enhances lipophilicity and potential for enzyme inhibition.
  • Methoxy Substituents : Increase solubility and modify biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. A comparative analysis of similar compounds reveals that those with electron-withdrawing groups at specific positions on the phenyl ring enhance their antibacterial efficacy.

Compound NameStructural FeaturesBiological Activity
Thiazole DerivativesThiazole ringAntimicrobial
Pyridine-based InhibitorsPyridine moietyEnzyme inhibition
Methoxy-substituted CompoundsMethoxy groupsIncreased lipophilicity

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For example, certain thiazole compounds have been identified as inhibitors of Pin1, a protein implicated in cancer progression. The structure-activity relationship (SAR) studies show that modifications to the amide group significantly influence anticancer potency.

Case Studies

  • Thiazole Derivatives Against Plasmodium falciparum
    • A series of thiazole analogs were synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive strain of Plasmodium falciparum. The results indicated that specific modifications to the N-aryl amide group enhanced antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
  • Inhibition of Pin1
    • A study focused on designing new thiazole derivatives for Pin1 inhibition found that certain compounds exhibited IC50 values in the low micromolar range. These findings suggest a promising avenue for developing anticancer therapeutics .
  • Leishmanicidal Activity
    • Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal activity against Leishmania infantum. The compounds reduced intracellular amastigote survival and showed low toxicity towards mammalian cells, indicating their potential as novel antileishmaniasis drugs .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in disease pathways.
  • Cellular Uptake : Enhanced solubility allows for better cellular penetration.
  • Targeted Action : Specificity towards certain biological targets due to structural features.

Q & A

Q. What is the recommended synthetic route for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the benzo[d]thiazole intermediate via cyclization of 4,7-dimethoxy-2-aminobenzenethiol with chloroacetic acid under reflux in ethanol.
  • Step 2 : Coupling the thiazole intermediate with furan-2-carboxylic acid using thionyl chloride (SOCl₂) to form the active acyl chloride.
  • Step 3 : Reacting the acyl chloride with pyridin-2-ylmethylamine in dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–5°C to prevent side reactions. Yields are optimized by controlling reaction time (12–24 hours) and using anhydrous solvents .

Key reagents :

ReagentRoleConditions
SOCl₂Acyl chloride formationReflux, 60°C
DCMSolvent0–5°C, inert atmosphere

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C4/C7 of benzothiazole).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (approx. 395.4 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water mobile phase .

Q. What are the primary biological targets or activities reported for this compound?

While specific targets are under investigation, structural analogs exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via binding to ATP pockets.
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis. Preliminary assays suggest IC₅₀ values in the micromolar range (e.g., 10–50 µM against MCF-7 breast cancer cells) .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the furan-2-carboxamide moiety?

  • Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if aryl halides are intermediates).
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and improves yield by 15–20% .
  • Solvent screening : Tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance solubility of intermediates .

Q. What analytical methods resolve contradictions in biological activity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay for cytotoxicity).
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing results.
  • Structural analogs : Compare SAR trends to isolate critical functional groups (e.g., pyridin-2-ylmethyl vs. pyridin-4-ylmethyl substituents) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular docking (AutoDock/Vina) : Simulate binding to kinase domains using PDB structures (e.g., 1M17 for EGFR).
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .

Example DFT Parameters :

MethodBasis SetSoftware
B3LYP6-31G(d,p)Gaussian 16

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition observed >150°C (TGA/DSC data).
  • Photodegradation : Protect from light; store in amber vials at –20°C.
  • pH sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in acidic/alkaline conditions .

Data Contradictions and Resolution

Q. Why do some studies report variable cytotoxicity (IC₅₀) values?

  • Cell line variability : Differences in membrane permeability (e.g., HeLa vs. HepG2).
  • Assay interference : Furan derivatives may quench fluorescence in viability assays.
  • Resolution : Use orthogonal assays (e.g., ATP-based luminescence) and report EC₅₀/IC₅₀ with 95% confidence intervals .

Q. How to address discrepancies in NMR spectral data for the pyridin-2-ylmethyl group?

  • Dynamic effects : Rotameric states of the methylene group (–CH₂–) cause splitting.
  • Solution : Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps (e.g., 40°C in DMSO-d₆) .

Methodological Recommendations

Q. What strategies enhance solubility for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 5–10 mg/mL in PBS).
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Q. How to validate the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Crystallography : Co-crystallize with target kinases (e.g., PDB deposition for structural insights) .

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